molecular formula C50H48N12O4 B14886783 N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide

N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide

Cat. No.: B14886783
M. Wt: 881.0 g/mol
InChI Key: ZWVPFNYUYJJCTO-XDSPJLLDSA-N
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Description

N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide is a complex organic compound with a unique structure that includes multiple aromatic rings, pyrazolo[3,4-d]pyrimidine cores, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine rings and the phenoxyphenyl groups. The final step involves the formation of the acrylamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings and piperidine moieties can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound could be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(1-((S)-1-(3-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives and piperidine-containing compounds.

    Unique Features: Its unique structure, which includes multiple aromatic rings and specific functional groups, distinguishes it from other similar compounds. This uniqueness may confer specific properties and applications that are not shared by other compounds.

Properties

Molecular Formula

C50H48N12O4

Molecular Weight

881.0 g/mol

IUPAC Name

N-[1-[(3S)-1-[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propanoyl]piperidin-3-yl]-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)56-48-44-46(34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)58-62(50(44)55-32-53-48)36-12-10-27-60(30-36)42(64)25-28-59-26-9-11-35(29-59)61-49-43(47(51)52-31-54-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,52,54)(H,53,55,56,63)/t35-,36+/m1/s1

InChI Key

ZWVPFNYUYJJCTO-XDSPJLLDSA-N

Isomeric SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@H]3CCCN(C3)C(=O)CCN4CCC[C@H](C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)C9=CC=C(C=C9)OC1=CC=CC=C1

Canonical SMILES

C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)CCN4CCCC(C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)C9=CC=C(C=C9)OC1=CC=CC=C1

Origin of Product

United States

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